3-Ethynylaniline

Descripción

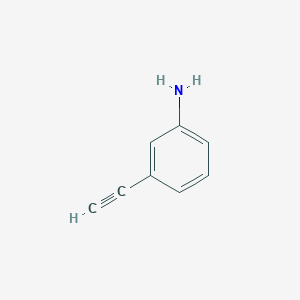

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKQLUVBPJEUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885746 | |

| Record name | Benzenamine, 3-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54060-30-9 | |

| Record name | 3-Ethynylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54060-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054060309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYNYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU8GFZ5KGE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Ethynylaniline chemical properties and structure

An In-depth Technical Guide to 3-Ethynylaniline: Chemical Properties, Structure, and Applications

Introduction

This compound, also known as 3-aminophenylacetylene, is a bifunctional organic compound featuring both a primary amine and a terminal alkyne group attached to a benzene (B151609) ring. This unique structural arrangement makes it a highly versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2][3] Its utility is highlighted by its crucial role as a precursor in the synthesis of kinase inhibitors for cancer therapy and in the production of high-performance polymers.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The structure of this compound consists of an ethynyl (B1212043) group (-C≡CH) at the meta-position of an aniline (B41778) ring. This combination of a nucleophilic amino group and a reactive alkyne makes it a valuable intermediate for a variety of chemical transformations.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Aminophenylacetylene, m-Ethynylaniline |

| CAS Number | 54060-30-9[3][4][5][6][7] |

| Molecular Formula | C₈H₇N[3][5][7][8] |

| SMILES | Nc1cccc(c1)C#C[7] |

| InChIKey | NNKQLUVBPJEUOR-UHFFFAOYSA-N[5][9] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Weight | 117.15 g/mol [3][8] |

| Appearance | Clear, colorless to light yellow or brown liquid[3][4][8] |

| Melting Point | 27 °C[5][8] |

| Boiling Point | 92 - 93 °C @ 2 mmHg[3][5][8] |

| 240.5 °C @ 760 mmHg[8] | |

| Density | 1.04 g/cm³[5][8] |

| Solubility | Insoluble in water.[5][8] Slightly soluble in acetonitrile, chloroform, DMSO, and ethyl acetate.[5][8] |

| Refractive Index | 1.614 - 1.616[5][8] |

| Flash Point | 59 °C (138.2 °F) - closed cup[8] |

| pKa | 3.67 ± 0.10 (Predicted)[5] |

| Vapor Pressure | 0.0379 mmHg @ 25 °C[5][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the aromatic, amine, and alkyne protons.[8] The protons attached to the amine typically appear between 0.5-5.0 ppm, while the hydrogens on the carbons directly bonded to the amine are found around 2.3-3.0 ppm.[10]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the ≡C-H stretching of the terminal alkyne (around 3300 cm⁻¹).[8][10]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[8]

Experimental Protocols

The synthesis of this compound is primarily achieved through two main routes: the Sonogashira coupling and the reduction of a nitro precursor.[1]

Synthesis via Sonogashira Coupling

This is a widely used and direct method for forming the C-C bond between an aryl halide and a terminal alkyne.[1] The process typically involves two steps: the coupling of a 3-haloaniline with a protected alkyne, followed by deprotection.[11][12]

Step 1: Sonogashira Coupling of 3-Iodoaniline (B1194756) and Trimethylsilylacetylene (B32187) (TMSA)

-

Reagents: 3-Iodoaniline, Trimethylsilylacetylene (TMSA), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (B128534) (TEA), Tetrahydrofuran (THF).[12]

-

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 3-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).[12]

-

Add anhydrous, degassed THF and anhydrous, degassed triethylamine (3.0 eq).[12]

-

Stir the mixture at room temperature for 15 minutes.[12]

-

Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.[12]

-

Heat the reaction mixture to 60°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.[12]

-

After completion, cool the reaction to room temperature and filter through a pad of celite.[12]

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield 3-((trimethylsilyl)ethynyl)aniline (B1600097).[11][12]

-

Step 2: Deprotection of 3-((trimethylsilyl)ethynyl)aniline

-

Reagents: 3-((trimethylsilyl)ethynyl)aniline, Potassium carbonate, Methanol (B129727).[12]

-

Procedure:

-

Dissolve 3-((trimethylsilyl)ethynyl)aniline (1.0 eq) in methanol.[12]

-

Add potassium carbonate (2.0 eq) to the solution.[12]

-

Stir the mixture at room temperature and monitor by TLC (typically 1-2 hours).[12]

-

Once the reaction is complete, remove the methanol under reduced pressure.[12]

-

Partition the residue between dichloromethane (B109758) and water.[12]

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[12]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 54060-30-9 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. Synthonix, Inc > Alkynes > 54060-30-9 | this compound [synthonix.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound(54060-30-9) MS [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 3-Ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylaniline, also known as 3-aminophenylacetylene, is a bifunctional organic compound featuring both a nucleophilic amino group and a reactive terminal alkyne. This unique structure makes it a valuable intermediate and building block in the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its applications include its use in the synthesis of pharmaceutical ingredients, such as the anticancer drug erlotinib, and in the development of novel polymers and other advanced materials. A thorough understanding of its physical properties is crucial for its effective handling, storage, and application in research and development.

This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties of this compound

The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for its use in various chemical processes and for ensuring safe laboratory practices.

| Property | Value |

| Molecular Formula | C₈H₇N |

| Molecular Weight | 117.15 g/mol [1][2] |

| Appearance | Clear yellowish to brown liquid[3] |

| Melting Point | 27 °C[3] |

| Boiling Point | 92-93 °C at 2 mmHg; 240.5 °C at 760 mmHg[3] |

| Density | 1.04 g/cm³[1] |

| Refractive Index | 1.614-1.616[3] |

| Solubility | Insoluble in water; Slightly soluble in Acetonitrile, Chloroform, and DMSO[3][4] |

| Vapor Pressure | 0.0379 mmHg at 25°C[3] |

| Flash Point | 138 °F (59 °C)[3] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of organic compounds such as this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined temperature, whereas impurities will typically depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of the solid compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and capillary tube assembly are placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.

-

The sample is heated at a controlled rate, typically a rapid initial heating to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that can be used for identification and to assess purity.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is placed into the liquid with the open end submerged.

-

The test tube is attached to a thermometer.

-

The assembly is heated gently in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Density Measurement

Density is the mass per unit volume of a substance and is an important physical property for material characterization.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Thermometer

-

Water bath for temperature control

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a water bath to bring it to a constant, known temperature.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a qualitative measure of the interactions between the solute and solvent molecules.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, ethanol (B145695), acetone, hexane)

Procedure:

-

A small, measured amount of the solute (e.g., 10 mg) is placed into a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.

-

The mixture is visually inspected to determine if the solute has completely dissolved.

-

If the solute dissolves, it is recorded as soluble. If not, it is recorded as insoluble. For more quantitative results, the amount of solute that dissolves in a given volume of solvent can be determined.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and can be used for identification and to assess purity.

Apparatus:

-

Refractometer (e.g., Abbe refractometer)

-

Dropper

-

Constant temperature bath (optional, for precise measurements)

-

Lens paper and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent and lens paper.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed and the light source is turned on.

-

While looking through the eyepiece, the controls are adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

The refractive index is read directly from the scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like this compound. This logical progression ensures a systematic evaluation of the compound's properties.

References

3-Ethynylaniline solubility in organic solvents

An In-depth Technical Guide on the Solubility of 3-Ethynylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-aminophenylacetylene, is a versatile bifunctional molecule featuring a reactive terminal alkyne and a nucleophilic amino group.[1] This unique structure makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis, particularly in click chemistry applications and as a precursor for complex molecular architectures.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of quantitative solubility data in public literature, this document focuses on summarizing the existing qualitative data and presents a detailed experimental protocol for the precise quantitative determination of its solubility.

Physicochemical Properties

The solubility of a compound is fundamentally governed by its physicochemical properties. The structure of this compound, containing both a polar amino group and a largely nonpolar phenylacetylene (B144264) moiety, gives it a moderate overall polarity and dictates its interactions with different solvents.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow or brown liquid | [1][2] |

| Melting Point | 27 °C | [1][3] |

| Boiling Point | 92 - 93 °C at 2 mmHg | [1][3] |

| Density | 1.04 g/cm³ | [3] |

| Predicted LogP | 1.831 | [1][2] |

Solubility Profile of this compound

Current literature primarily provides qualitative assessments of this compound's solubility. The following table summarizes the available information based on the "like dissolves like" principle, which is consistent with its amphiphilic nature.[1]

| Solvent | Classification | Qualitative Solubility | Reference |

| Water | Protic | Insoluble | [1][2][4] |

| Acetonitrile | Polar Aprotic | Slightly Soluble | [1][2][3][5] |

| Chloroform | Nonpolar | Slightly Soluble | [1][2][3][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1][2][3][5] |

| Ethyl Acetate (B1210297) | Polar Aprotic | Slightly Soluble | [1][2] |

Its insolubility in water is attributed to the dominant nonpolar character of the molecule.[1] The slight solubility in polar aprotic solvents like acetonitrile, DMSO, and ethyl acetate is due to dipole-dipole interactions and potential weak hydrogen bonding.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, the gravimetric shake-flask method is a reliable technique for determining thermodynamic equilibrium solubility.[6] The following protocol is a generalized procedure that can be adapted for this compound.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Glass vials with screw caps

-

Volumetric pipettes and flasks

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven or vacuum oven

-

Desiccator

Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to several pre-weighed glass vials. The presence of undissolved solid is essential to ensure saturation.[1]

-

Using a volumetric pipette, add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.[1]

Step 2: Equilibration

-

Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[1][6] Preliminary tests may be needed to determine the optimal equilibration time.

Step 3: Phase Separation and Sampling

-

After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately pass the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.[6]

Step 4: Solvent Evaporation

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the vial. This can be done in a fume hood, but a drying oven or vacuum oven at a controlled temperature below the boiling point of this compound is recommended to expedite the process and prevent sample degradation.[1]

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

Step 5: Quantification and Calculation

-

Weigh the vial containing the dried this compound residue.

-

Calculate the mass of the dissolved solute by subtracting the weight of the empty vial.

-

Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for gravimetric solubility determination.

References

A Comprehensive Technical Guide to the Spectral Data of 3-Ethynylaniline

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidation. This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Ethynylaniline (also known as 3-aminophenylacetylene). The information herein, including quantitative data and experimental protocols, serves as a critical resource for the effective application of this versatile compound in research and development.[1][2][3][4]

Molecular and Spectroscopic Overview

This compound is a bifunctional aromatic compound featuring both a nucleophilic amino group and a reactive terminal ethynyl (B1212043) group.[4] This unique structure gives rise to a distinct spectroscopic fingerprint, which is invaluable for its characterization.[1][4] The following sections detail the expected spectral data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR provide key structural information.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic, amine, and acetylenic protons.[2]

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic | 7.16 | Triplet | Not Specified |

| Aromatic | 6.75 | Doublet | Not Specified |

| Aromatic | 6.69 | Singlet | Not Specified |

| Aromatic | 6.62 | Doublet | Not Specified |

| Amine (-NH₂) | 4.59 | Broad Singlet | Not Applicable |

| Acetylenic (-C≡CH) | Not Specified | Not Specified | Not Specified |

Note: Data acquired in CDCl₃.[4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon environments within the molecule.

| Carbon | Chemical Shift (δ) in ppm |

| Aromatic | 146.5 |

| Aromatic | 142.1 |

| Aromatic | 129.4 |

| Aromatic | 117.0 |

| Aromatic | 114.3 |

| Aromatic | 113.5 |

| Acetylenic (-C ≡CH) | 83.4 |

| Acetylenic (-C≡C H) | 77.4 |

Note: Data acquired in CDCl₃.[4]

Experimental Protocol for NMR Analysis

A standard procedure for obtaining NMR spectra of this compound is as follows:[2][3]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[2]

-

NMR Tube: Transfer the resulting solution into a clean, dry 5 mm NMR tube.[2]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the amine and alkyne functionalities.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3440 |

| N-H Stretch (Amine) | 3360 |

| ≡C-H Stretch (Alkyne) | 3290 |

| C≡C Stretch (Alkyne) | 2100 |

| C=C Stretch (Aromatic) | 1620 |

| C=C Stretch (Aromatic) | 1580 |

Note: Data acquired from a neat sample.[4]

Experimental Protocol for IR Analysis

The following protocol can be used to obtain the IR spectrum of this compound:[3]

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).[3] Alternatively, a solution can be prepared in a suitable solvent.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer.

-

Analysis: Identify the characteristic vibrational frequencies corresponding to the functional groups present in the molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Fragment |

| 117 | 100.0 | [M]⁺ (Molecular Ion) |

| 118 | 9.3 | [M+1]⁺ |

| 116 | 5.5 | [M-H]⁺ |

| 90 | 15.4 | [M-HCN]⁺ |

| 89 | 18.3 | [M-C₂H₂]⁺ |

| 63 | 3.6 | Not Specified |

| 58.5 | 3.1 | Not Specified |

Note: Data obtained at 75 eV.[5] The molecular weight of this compound is 117.15 g/mol .[5][6][7]

Experimental Protocol for Mass Spectrometry Analysis

A general procedure for obtaining the mass spectrum of this compound is:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Visualizations

To aid in the understanding of the analytical workflow and molecular structure, the following diagrams are provided.

Caption: A logical workflow for the comprehensive spectral analysis of this compound.

Caption: The chemical structure of this compound.

References

An In-depth Technical Guide to 3-Ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethynylaniline (also known as 3-aminophenylacetylene), a versatile chemical intermediate crucial in the synthesis of pharmaceuticals and advanced materials.[1] The document details its fundamental properties, provides established experimental protocols for its synthesis, and illustrates a key synthetic pathway.

Core Properties of this compound

This compound is an organic compound featuring both an aniline (B41778) moiety and a terminal alkyne group.[1] This unique bifunctionality, combining a nucleophilic amino group with a reactive ethynyl (B1212043) group, makes it a valuable building block in organic synthesis.[1] Its applications are extensive, ranging from the production of high-performance polymers to its critical role as a precursor in the synthesis of pharmaceuticals, such as the anti-cancer drug erlotinib.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₇N[3][4][5] |

| Molecular Weight | 117.15 g/mol [3][4][5] |

| CAS Number | 54060-30-9[3][4] |

| Appearance | Clear, colorless to light yellow liquid[3] |

| Boiling Point | 92 - 93 °C[3] |

| Purity | ≥ 98%[3] |

| MDL Number | MFCD00014779[3] |

Experimental Protocols for Synthesis

The synthesis of this compound is most commonly achieved via a two-step process involving a Sonogashira cross-coupling reaction followed by deprotection.[6][7] This method provides an efficient route to the target molecule. An alternative primary strategy involves the reduction of a nitro precursor.[1]

Protocol 1: Synthesis via Sonogashira Coupling and Deprotection [7]

This procedure details the synthesis starting from 3-iodoaniline (B1194756) and trimethylsilylacetylene (B32187) (TMSA).

Step 1: Sonogashira Coupling

-

Reagents: 3-Iodoaniline, Trimethylsilylacetylene (TMSA), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (B128534) (TEA), Tetrahydrofuran (THF).[7]

-

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 3-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).[7]

-

Add anhydrous, degassed THF and anhydrous, degassed triethylamine (3.0 eq).[7]

-

Stir the mixture at room temperature for 15 minutes.[7]

-

Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.[7]

-

Heat the reaction mixture to 60°C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]

-

After completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues.[7]

-

Concentrate the filtrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-(trimethylsilylethynyl)aniline.[7]

-

Step 2: Deprotection of the Silyl Group

-

Reagents: 3-(trimethylsilylethynyl)aniline, Potassium carbonate, Methanol (B129727), Dichloromethane (B109758).[7]

-

Procedure:

-

Dissolve 3-(trimethylsilylethynyl)aniline (1.0 eq) in methanol.[7]

-

Add potassium carbonate (2.0 eq) to the solution.[7]

-

Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.[7]

-

Once the reaction is complete, remove the methanol under reduced pressure.[7]

-

Partition the residue between dichloromethane and water.[7]

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[7]

-

Protocol 2: Synthesis via Reduction of 3-Ethynylnitrobenzene [1]

This method involves the initial synthesis of a nitrated precursor, which is then reduced to form the aniline.

-

Procedure:

-

m-Nitrophenylacetylene (1.0 eq) is dissolved in a mixture of ethanol (B145695) and water.[1]

-

Iron powder (Fe) is added to the solution.[1]

-

The mixture is heated to 60°C, and the pH is maintained at 5.[1]

-

The reduction of the nitro group proceeds to form this compound.[1]

-

Visualized Experimental Workflow

The following diagram illustrates the logical steps for the synthesis of this compound via the Sonogashira coupling pathway, which is a common and effective method.[6][7]

Caption: Workflow for this compound Synthesis via Sonogashira Coupling.

References

A Technical Guide to the Synthesis and Discovery of 3-Ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylaniline, also known as 3-aminophenylacetylene, is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science.[1][2] Its bifunctional nature, featuring a nucleophilic amino group and a reactive terminal alkyne, makes it a valuable building block for the synthesis of a diverse range of complex molecules.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a particular focus on its role as a key precursor in the development of targeted cancer therapies.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| CAS Number | 54060-30-9 |

| Molecular Formula | C₈H₇N |

| Molecular Weight | 117.15 g/mol [2] |

| Appearance | Clear yellow to brown liquid[2] |

| Melting Point | 27 °C[2] |

| Boiling Point | 92-93 °C at 2 mmHg[2] |

| Density | 1.04 g/cm³[2] |

| Refractive Index | 1.614-1.616[2] |

| Solubility | Insoluble in water; slightly soluble in acetonitrile, chloroform, DMSO, and ethyl acetate.[2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

| Technique | Key Features |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| IR Spectroscopy | Characteristic peaks for N-H and C≡C stretching.[5] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight.[6] |

Synthesis of this compound

Two primary synthetic routes have been established as the most practical for the preparation of this compound: the reduction of a nitro precursor and the Sonogashira cross-coupling reaction.[1]

Synthesis via Reduction of 3-Ethynylnitrobenzene

This method involves the initial synthesis of 3-ethynylnitrobenzene followed by its reduction to the desired aniline.[1] A common starting material for this route is m-nitrobenzaldehyde.[1][3]

Experimental Protocol:

Step 1: Synthesis of m-Nitrocinnamic Acid

-

To a solution of m-nitrobenzaldehyde and malonic acid in an ethanol (B145695) solvent, a basic catalyst such as pyridine (B92270) is added.[1]

-

The mixture is heated to reflux to facilitate a condensation reaction, followed by decarboxylation to yield m-nitrocinnamic acid.[1]

Step 2: Bromination

-

The m-nitrocinnamic acid is dissolved in glacial acetic acid.[1]

-

Liquid bromine is added dropwise, and the reaction mixture is heated to afford α,β-dibromo-3-(3'-nitrophenyl)propionic acid.[1]

Step 3: Synthesis of 3-Nitrophenylacetylene

-

The dibrominated product is treated with a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to induce dehydrobromination and decarboxylation, yielding 3-nitrophenylacetylene.[2]

Step 4: Reduction to this compound

-

m-Nitrophenylacetylene is dissolved in a mixture of ethanol and water.[1]

-

Iron powder (Fe) is added to the solution.[1]

-

The mixture is heated to 60°C, and the pH is maintained at 5.[1]

-

The reduction of the nitro group proceeds to form this compound.[1]

Reaction Workflow:

Synthesis of this compound via Reduction Pathway.

Synthesis via Sonogashira Coupling

The Sonogashira coupling provides a more direct route to this compound by forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[1] A common approach involves the coupling of a 3-haloaniline with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection.[7]

Experimental Protocol:

Step 1: Sonogashira Coupling

-

A reaction flask is charged with 3-iodoaniline (B1194756) (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.04-0.10 eq).[1]

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).[1]

-

A suitable solvent, often an amine base like triethylamine (B128534) (Et₃N) which also serves as the base, is added.[1]

-

Trimethylsilylacetylene (1.2-1.5 eq) is then added to the reaction mixture.[7]

-

The reaction is heated (e.g., 50-80 °C) and monitored until completion.[7]

-

The crude product, 3-((trimethylsilyl)ethynyl)aniline (B1600097), is isolated after an aqueous workup and filtration to remove catalyst residues.[7]

Step 2: Deprotection

-

The 3-((trimethylsilyl)ethynyl)aniline is dissolved in a solvent such as methanol.[8]

-

A base, such as potassium carbonate, is added to the solution.[8]

-

The mixture is stirred at room temperature until the deprotection is complete, yielding this compound.[8]

Reaction Workflow:

Sonogashira Coupling Workflow for this compound Synthesis.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several targeted cancer therapies, most notably in the production of Erlotinib.[2][3] Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and pancreatic cancer.[4]

The synthesis of Erlotinib involves a nucleophilic aromatic substitution reaction where the amino group of this compound displaces a chlorine atom on a quinazoline (B50416) ring system.[4]

Experimental Protocol for Erlotinib Synthesis:

-

To a suspension of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) in isopropanol, this compound is added.[4]

-

The reaction mixture is heated, typically to around 85°C, for several hours.[4]

-

Upon completion, the reaction is cooled, and the product, Erlotinib, is isolated.[4]

EGFR Signaling Pathway and Inhibition by Erlotinib:

Erlotinib functions by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival.[9] Erlotinib binds to the ATP-binding site of the EGFR kinase domain, preventing this autophosphorylation and blocking the downstream signaling.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound(54060-30-9) MS [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

The Versatility of the Ethynyl Group in 3-Ethynylaniline: A Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylaniline, also known as 3-aminophenylacetylene, is a bifunctional organic compound of significant interest in medicinal chemistry, materials science, and organic synthesis.[1][2] Its structure, featuring a nucleophilic amino group and a reactive terminal ethynyl (B1212043) group on an aromatic scaffold, makes it a versatile building block for the construction of complex molecules.[1][3] This technical guide provides an in-depth analysis of the reactivity of the ethynyl group in this compound, focusing on its participation in key chemical transformations. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a comprehensive resource for researchers.

The unique electronic properties and linear geometry of the ethynyl group make it a valuable component in the design of pharmaceuticals, particularly kinase inhibitors, where it can probe deep hydrophobic pockets in enzyme active sites.[4] Furthermore, the ability of the ethynyl group to undergo polymerization and cross-linking reactions has led to the development of advanced polymers with exceptional thermal and mechanical properties.[3] This guide will explore the three primary classes of reactions involving the ethynyl moiety of this compound: Sonogashira coupling, azide-alkyne cycloadditions (click chemistry), and polymerization.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value | Reference |

| CAS Number | 54060-30-9 | [1] |

| Molecular Formula | C₈H₇N | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| Appearance | Clear yellow to brown liquid | [1] |

| Boiling Point | 92-93 °C (2 mmHg) | [1] |

| pKa | 3.67 ± 0.10 (Predicted) | [1] |

Table 1: Physicochemical Properties of this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.16 (t, 1H), 6.75 (d, 1H), 6.69 (s, 1H), 6.62 (d, 1H), 4.59 (br s, 2H) | [1] |

| ¹³C NMR (CDCl₃) | δ 146.5, 142.1, 129.4, 117.0, 114.3, 113.5, 83.4, 77.4 | [1] |

| IR (Neat) | 3440, 3360, 3290, 2100, 1620, 1580 cm⁻¹ | [1] |

| Mass Spectrum (EI) | m/z 117 (M⁺), 90, 89 | [1] |

Table 2: Spectroscopic Data for this compound

Reactivity of the Ethynyl Group

The terminal alkyne in this compound is a versatile functional group that participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most significant of these are Sonogashira coupling, azide-alkyne cycloadditions, and polymerization.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is widely used to synthesize substituted alkynes and is a cornerstone in the functionalization of this compound.[6][7]

A common side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by using copper-free conditions or by the slow addition of the alkyne to the reaction mixture.[8] The coordinating nature of the aniline's amino group can also lead to deactivation of the palladium catalyst.[8]

Materials:

-

This compound (1.0 eq)

-

Iodobenzene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Toluene (B28343) (solvent)[1]

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂, CuI, and a magnetic stir bar.[1]

-

Add toluene, followed by triethylamine, this compound, and iodobenzene.[1]

-

Stir the reaction mixture at room temperature for 12-24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.[1]

-

Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired coupled product.[1]

| Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Toluene/TEA | Room Temp | 12-24 | High |

| Bromobenzene | Pd(PPh₃)₂Cl₂ / CuI | Toluene/TEA | 50-80 | 24-48 | Moderate to High |

| Chlorobenzene | Pd(PPh₃)₂Cl₂ / CuI | DMF/TEA | 80-100 | 48-72 | Low to Moderate |

Table 3: Typical Reaction Parameters for Sonogashira Coupling of this compound [1][8]

Azide-Alkyne Cycloaddition (Click Chemistry)

The ethynyl group of this compound is an excellent substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[9][10] These reactions are characterized by their high efficiency, mild reaction conditions, and high yields, leading to the formation of stable triazole rings.[9][11]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.[11][12] The reaction is often carried out in aqueous solvent mixtures and is tolerant of a wide range of functional groups.[9]

Materials:

-

This compound (1.0 eq)

-

Aryl azide (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (B8700270) (0.1 eq)

-

tert-Butanol/Water (1:1) solvent mixture[12]

Procedure:

-

In a reaction vial, dissolve this compound and the aryl azide in the t-BuOH/H₂O solvent mixture.[12]

-

In a separate vial, prepare aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[12]

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Ruthenium catalysts can also be employed for azide-alkyne cycloadditions, providing a complementary route to the 1,5-disubstituted 1,2,3-triazole regioisomer.[11][12]

Materials:

-

This compound (1.0 eq)

-

Desired azide (1.0-1.2 eq)

-

Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%)

-

Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)[12]

Procedure:

-

In a reaction vial under an inert atmosphere, dissolve this compound, the azide, and the ruthenium catalyst in the solvent to a concentration of approximately 0.1-0.5 M.[12]

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C).[12]

-

Monitor the reaction progress by TLC or LC-MS.[12]

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Polymerization

The ethynyl group of this compound can undergo polymerization through various methods, including oxidative polymerization and transition metal-catalyzed polymerization.[3][13] The resulting polymers, poly(this compound), can be thermally cross-linked to form highly durable, three-dimensional networks with exceptional thermal stability and chemical resistance.[3]

Oxidative polymerization is commonly carried out using an oxidizing agent like ammonium persulfate in an acidic medium.[3][13]

Materials:

-

This compound

-

1 M Hydrochloric acid (HCl)

-

Ammonium persulfate

-

Methanol[3]

Procedure:

-

Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel.[3]

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.[3]

-

Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and cool the solution to 0-5 °C.[3]

-

Slowly add the chilled ammonium persulfate solution dropwise to the stirred this compound solution. The reaction mixture will gradually turn dark.[3]

-

Continue stirring the reaction mixture at 0-5 °C for a predetermined time (e.g., 2-24 hours).[3]

-

After the reaction is complete, collect the polymer precipitate by filtration.[3]

-

Wash the polymer product sequentially with 1 M HCl and then with methanol.[3]

-

Dry the resulting poly(this compound) powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[3]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several targeted therapeutics, particularly in oncology.[4] The ethynyl group often serves as a key pharmacophore that extends into the ATP-binding site of kinase enzymes.[4] A prominent example is the synthesis of Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[4]

Conclusion

The ethynyl group in this compound displays a rich and versatile reactivity, making it a valuable tool for organic chemists, materials scientists, and drug development professionals. Its participation in robust and efficient reactions such as Sonogashira couplings and azide-alkyne cycloadditions allows for the modular construction of complex molecular architectures. Furthermore, its ability to undergo polymerization and cross-linking opens avenues for the creation of advanced materials with tailored properties. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a wide range of research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

electronic properties of 3-Ethynylaniline

An In-depth Technical Guide on the Electronic Properties of 3-Ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-aminophenylacetylene, is a versatile organic molecule that has garnered significant attention in various scientific fields, particularly in drug discovery and materials science.[1][2] Its unique bifunctional nature, featuring a nucleophilic amino group and a reactive terminal alkyne on a phenyl ring, makes it an invaluable building block for the synthesis of a diverse array of complex molecules, including pharmaceuticals and high-performance polymers.[1][3] This technical guide provides a comprehensive overview of the core electronic properties of this compound, supported by available data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Physicochemical and Spectroscopic Properties

The fundamental physical and spectroscopic characteristics of this compound are crucial for its application in synthesis and material design. While it appears as a clear yellow to brown liquid, it has a defined melting point at 27 °C.[4] A summary of its key properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇N | [4][5] |

| Molecular Weight | 117.15 g/mol | [4] |

| Appearance | Clear yellow to brown liquid | [4] |

| Melting Point | 27 °C | [4] |

| Boiling Point | 92-93 °C (at 2 mmHg) | [4] |

| pKa (Predicted) | 3.67 ± 0.10 | [6] |

| Solubility | Insoluble in water; slightly soluble in acetonitrile, chloroform, DMSO, and ethyl acetate. | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.16 (t, 1H), 6.75 (d, 1H), 6.69 (s, 1H), 6.62 (d, 1H), 4.59 (br s, 2H) |

| ¹³C NMR (CDCl₃) | δ 146.5, 142.1, 129.4, 117.0, 114.3, 113.5, 83.4, 77.4 |

| IR (Neat) | 3440, 3360, 3290, 2100, 1620, 1580 cm⁻¹ |

| Mass Spectrum (EI) | m/z 117 (M⁺), 90, 89 |

Core Electronic Properties

Table 3: Predicted Electronic Properties of this compound (Based on DFT Calculations of Aniline)

| Property | Predicted Value (Aniline) | Expected Influence of Ethynyl (B1212043) Group |

| HOMO Energy | -5.45 eV | Increased energy (less negative) |

| LUMO Energy | 0.88 eV | Decreased energy |

| HOMO-LUMO Gap | 6.33 eV | Decreased gap |

| Major UV-Vis Absorption (λmax) | ~230 nm, ~280 nm | Red-shift (to longer wavelengths) |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the Sonogashira coupling and the reduction of 3-ethynylnitrobenzene.[3]

Sonogashira Coupling

This is a highly efficient method for forming the C-C bond between an aryl halide and a terminal alkyne.[3] The general workflow involves the coupling of a 3-haloaniline with a protected alkyne, followed by deprotection.[7]

References

An In-depth Technical Guide to the Safe Handling of 3-Ethynylaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Ethynylaniline is a versatile bifunctional molecule widely used as a building block in the synthesis of pharmaceuticals, high-performance polymers, and advanced materials.[1][2] Its unique structure, containing both a reactive amine and a terminal alkyne, makes it invaluable in applications ranging from cancer drug synthesis to aerospace materials.[2][3][4] However, its chemical properties also present significant health and safety hazards. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required when working with this compound to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[5] It is a flammable liquid and vapor, causes serious skin and eye irritation, and may lead to respiratory irritation.[6][7] Ingestion and skin contact are particularly harmful, with the potential for systemic effects.[5][6]

GHS Classification

The Globally Harmonized System (GHS) classification for this compound is summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[7][8] |

| Skin Irritation | 2 | H315: Causes skin irritation.[7][8] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[7][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[7][8] |

Primary Health Hazards

-

Methemoglobinemia: A significant toxicological concern with aromatic amines like this compound is the potential to induce methemoglobinemia.[9][10] This condition results from the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it unable to transport oxygen.[11] This can lead to cyanosis (a blueish discoloration of the skin), headache, dizziness, fatigue, and, at high concentrations, respiratory distress, collapse, and even death.[12]

-

Skin and Eye Irritation: Direct contact can cause serious irritation and inflammation to the skin and eyes.[9][10] Pre-existing conditions like dermatitis may be exacerbated.[10]

-

Skin Sensitization: The compound may cause skin sensitization, where subsequent low-level exposure can trigger an allergic rash.[5][9]

-

Inhalation: Vapors may irritate the respiratory system.[7] At high concentrations, inhalation can lead to central nervous system (CNS) depression.[5]

-

Ingestion: Accidental ingestion is considered harmful.[9] Animal studies suggest that ingestion of less than 150 grams could be fatal or cause significant health damage.[10]

Physicochemical and Toxicological Properties

Understanding the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling.

Physicochemical Data

| Property | Value |

| CAS Number | 54060-30-9[7][13] |

| Molecular Formula | C₈H₇N[7][13] |

| Molecular Weight | 117.15 g/mol [7][13] |

| Appearance | Clear yellowish to brown liquid[13][14] |

| Boiling Point | 240.5 °C at 760 mmHg[13] |

| Flash Point | 59 °C (138.2 °F) - closed cup[7][13] |

| Density | 1.05 g/cm³[13] |

| Solubility | Insoluble in water.[13] Slightly soluble in Acetonitrile, Chloroform, DMSO, Ethyl Acetate.[13] |

Toxicological Data

Specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound is not currently available in published literature.[15] Similarly, official Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), have not been established.[12][14][15] The absence of this data necessitates the adoption of stringent control measures to minimize all routes of exposure.

Mechanism of Toxicity: Methemoglobin Formation

The primary systemic toxicity of this compound, like other aromatic amines, involves a multi-step bioactivation process that leads to methemoglobinemia.[16] This pathway highlights the importance of preventing absorption into the bloodstream.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is essential for minimizing exposure.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11] Ventilation equipment should be explosion-resistant.[9]

-

Isolation: Use of a glove box for handling larger quantities or for procedures with a high risk of aerosolization is recommended.

-

Static Control: The compound is flammable and its vapors can form explosive mixtures with air.[5] All containers and receiving equipment must be grounded and bonded to prevent static discharge.[15][17]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

| Body Part | PPE Specification | Rationale |

| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield.[5][17] | Protects against splashes and vapors that cause severe eye irritation.[17] |

| Skin/Hands | Chemical-resistant gloves (e.g., PVC, Neoprene).[5][9] Inspect gloves before use.[17] | Prevents skin contact, which causes irritation and absorption.[17] |

| Body | Fire/flame resistant and impervious lab coat or clothing.[5][17] A PVC apron is also recommended.[5] | Protects against splashes and minimizes skin contact.[17] |

| Respiratory | A NIOSH-approved respirator with a suitable filter (e.g., Type ABEK) is required if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[5][8] | Prevents inhalation of irritating and potentially toxic vapors.[5] |

Experimental Protocols and Handling Procedures

Adherence to strict protocols is critical for safety. The following sections provide synthesized guidelines based on established safety data.

General Handling Protocol

-

Preparation: Before handling, ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.[6]

-

Grounding: To prevent fires caused by electrostatic discharge, ground and bond all containers and transfer equipment.[17]

-

Tools: Use only non-sparking tools for all operations.[17]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[9] Do not allow clothing wet with the material to remain in contact with skin.[9]

-

Container Handling: Keep the container tightly closed when not in use.[12] Do not cut, weld, drill, or perform similar operations on or near containers, even empty ones, as they may contain explosive residues.[9]

Storage Conditions

Proper storage is crucial to maintain chemical stability and prevent hazardous situations.

| Parameter | Requirement |

| Temperature | Store in a cool place.[15] Recommended storage temperature is 2-8°C.[7][11] |

| Atmosphere | Store in a dry, well-ventilated area.[15][17] |

| Container | Keep container tightly closed.[15][17] |

| Incompatibilities | Store away from oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][12] |

| Location | Store in an approved flammables area.[9] Do not store in pits, basements, or areas where vapors may be trapped.[9] |

Note on Stability: The presence of the ethyne (B1235809) (acetylene) group can confer explosive instability.[9] Long-term storage, especially at elevated temperatures or with exposure to air and light, may result in polymerization and solidification, which can be exothermic.[9][11]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Accidental Release Measures (Spills)

A spill of this compound must be treated as a hazardous event.

-

Minor Spills: Remove all ignition sources and clean up the spill immediately using an inert absorbent material (e.g., dry sand, earth).[9][12] Place the absorbed material into a suitable, closed container for disposal.[12]

-

Major Spills: Evacuate all personnel from the area and move upwind.[9] Alert emergency responders, informing them of the location and nature of the hazard.[9] Prevent the spill from entering drains or waterways.[17]

First Aid Measures

In case of exposure, provide the following first aid immediately and seek medical attention.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air.[17] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[17] Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing, including footwear.[9] Flush skin and hair with running water and soap for at least 15 minutes.[5][12] Seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[17] Continue rinsing and seek medical attention.[5] |

| Ingestion | Do NOT induce vomiting.[12] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[12] Never give anything by mouth to an unconscious person.[17] Call a poison control center or doctor immediately.[5] |

Note to Physician: Exposure may induce methemoglobinemia.[9] Initial treatment should focus on oxygen delivery and assisted ventilation if necessary.[9]

Fire-Fighting Measures

| Aspect | Procedure |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[17] |

| Unsuitable Media | Do not use a direct water jet, as it may spread the fire. |

| Specific Hazards | Flammable liquid and vapor.[9] Vapors are heavier than air and may travel to an ignition source and flash back.[12] Combustion produces toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9] |

| Protective Actions | Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[12][17] Use water spray to keep fire-exposed containers cool.[12] |

Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.

-

Product: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[15][17]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[15][17] Alternatively, puncture containers to prevent reuse before disposal.[9]

-

Regulations: All waste disposal must be handled in accordance with local, state, and federal regulations.[9] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[15][17]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS 54060-30-9 | LGC Standards [lgcstandards.com]

- 3. chemscene.com [chemscene.com]

- 4. Benzenamine, 3-ethynyl- | C8H7N | CID 104682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. | Semantic Scholar [semanticscholar.org]

- 6. Page loading... [guidechem.com]

- 7. 3-エチニルアニリン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. nj.gov [nj.gov]

- 13. This compound|lookchem [lookchem.com]

- 14. echemi.com [echemi.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. Occupational methaemoglobinaemia. Mechanisms of production, features, diagnosis and management including the use of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Ethynylaniline: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylaniline, also known as 3-aminophenylacetylene, is a versatile bifunctional organic compound featuring both an amino group and a terminal alkyne. This unique structure makes it a valuable building block in a wide range of chemical syntheses, particularly in the fields of medicinal chemistry and materials science. Its ability to participate in reactions such as Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry") has led to its use as a key intermediate in the synthesis of pharmaceuticals, including targeted cancer therapies like erlotinib (B232). This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, detailed experimental protocols for its use in common synthetic transformations, and its application in the development of kinase inhibitors targeting critical signaling pathways in cancer.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk-scale requirements. Purity levels typically range from 97% to over 99%, with the price varying accordingly. The compound is usually supplied as a clear, colorless to pale yellow or brown liquid.

Below is a summary of representative global suppliers of this compound:

| Supplier | Region(s) Served | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Global | ≥98% | 1g, 5g, 25g |

| TCI Chemicals | Global | >98.0% (GC) | 5g, 25g, 100g, 500g |

| Thermo Scientific (Alfa Aesar) | Global | 98% | 5g, 25g |

| Chem-Impex International | North America | ≥98% | 5g, 25g, 100g, 250g |

| Santa Cruz Biotechnology | Global | N/A | 1g, 5g, 10g |

| MedChemExpress | Global | ≥98% | 50mg, 100mg, 250mg, 500mg, 1g |

| Synthonix | North America | 98% | 1g, 5g, 25g |

| BLD Pharm | Global | 98% | 1g, 5g, 25g, 100g |

| Home Sunshine Pharma | Asia | ≥99.0% | Inquire for bulk |

| ChemicalBook | Asia | 99% | Inquire for bulk |

Note: This table is not exhaustive and represents a selection of suppliers. Availability and purity may vary. It is recommended to consult the respective supplier's website for the most current information.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

| Property | Value |

| CAS Number | 540-60-3[1] |

| Molecular Formula | C₈H₇N[1] |

| Molecular Weight | 117.15 g/mol [1] |

| Appearance | Clear yellowish to brown liquid[2] |

| Boiling Point | 92-93 °C (2 mmHg)[2] |

| Melting Point | 27 °C[2] |

| Density | 1.04 g/cm³[2] |

| Flash Point | 59 °C[2] |

| Refractive Index | 1.614-1.616[2] |

| Solubility | Sparingly soluble in water |

| Storage | Store at 2-8°C, away from heat, sparks, and flame in a tightly closed container[3][4] |

GHS Hazard Classification:

Hazard Statements:

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Applications in Organic Synthesis: Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its terminal alkyne and amino groups. Detailed protocols for two of its most common and powerful applications, Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are provided below.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Materials:

-

This compound (1.2 mmol)

-

Aryl iodide (1.0 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

-

Triethylamine (B128534) (Et₃N), freshly distilled and degassed (5 mL)

-

Tetrahydrofuran (THF), anhydrous and degassed (optional, as co-solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

-

Seal the flask with a septum, and then evacuate and backfill with an inert gas three times to establish an inert atmosphere.

-

Add freshly distilled and degassed triethylamine via syringe. If the aryl iodide has poor solubility in triethylamine, a minimal amount of degassed THF can be added as a co-solvent.

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound dropwise via syringe.

-

Stir the reaction at room temperature or heat to 50-80 °C as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with a saturated aqueous ammonium (B1175870) chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of "click chemistry," forming a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide (B81097) with high efficiency and regioselectivity.

Materials:

-

This compound (1.0 eq)

-

Organic azide (1.0-1.2 eq)

-

Copper(II) sulfate (CuSO₄) (1-5 mol%)

-

Sodium ascorbate (B8700270) (5-10 mol%)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, 1-5 mol%)

-

Solvent (e.g., 1:1 t-BuOH/H₂O or 4:1 DMF/H₂O)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reagent Preparation:

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water (make fresh).

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-